molecular formula C6H9KO5S B7823620 potassium;3-prop-2-enoyloxypropane-1-sulfonate

potassium;3-prop-2-enoyloxypropane-1-sulfonate

Cat. No.: B7823620
M. Wt: 232.30 g/mol
InChI Key: VSFOXJWBPGONDR-UHFFFAOYSA-M
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Description

Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” is a chemical entity cataloged in various chemical databases. It is primarily recognized for its applications in industrial and scientific research. The compound’s unique structure and properties make it a subject of interest in multiple fields, including chemistry, biology, and materials science.

Preparation Methods

    Raw Materials: Specific raw materials are selected based on the desired chemical structure.

    Reaction Conditions: Controlled temperature, pressure, and catalysts are used to facilitate the reaction.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and catalysts are commonly used. Conditions include controlled temperature, pressure, and pH levels.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, it generally includes:

    Molecular Targets: The compound interacts with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: The interaction leads to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous chemical structures or functional groups. The uniqueness of “this compound” lies in its specific chemical configuration and the resulting properties that distinguish it from other compounds.

Similar Compounds

  • Compounds with similar functional groups or structural motifs.
  • Compounds that undergo similar chemical reactions or have comparable applications.

This article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

potassium;3-prop-2-enoyloxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFOXJWBPGONDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)OCCCS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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